molecular formula C3H2N4O2 B3251067 4-Amino-3-cyanofuroxan CAS No. 206363-17-9

4-Amino-3-cyanofuroxan

Cat. No. B3251067
CAS RN: 206363-17-9
M. Wt: 126.07 g/mol
InChI Key: BRUWSSMRVGSTKJ-UHFFFAOYSA-N
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Description

4-Amino-3-cyanofuroxan is a derivative of furoxan . It is obtained by the oxidation of aminocyanoglyoxime . This compound plays a significant role in the synthesis of nitrogen-rich energetic compounds .


Synthesis Analysis

The synthesis of 4-Amino-3-cyanofuroxan involves the oxidation of aminocyanoglyoxime . It can react with hydrazine and hydroxylamine to form the amidrazone and amidoxime respectively of 4-aminofuroxan-3-carboxylic acid . The reaction of the amidoxime with triethyl orthoformate can lead to closure of both the pyrimidine and the 1,2,4-oxadiazole ring .


Chemical Reactions Analysis

4-Amino-3-cyanofuroxan reacts with hydrazine and hydroxylamine to form the amidrazone and amidoxime respectively of 4-aminofuroxan-3-carboxylic acid . The reaction of the amidoxime with triethyl orthoformate can lead to closure of both the pyrimidine and the 1,2,4-oxadiazole ring .

Scientific Research Applications

Synthesis and Chemical Properties

4-Amino-3-cyanofuroxan, a compound obtained by oxidizing aminocyanoglyoxime, is known for its reactivity with various compounds. It reacts with hydrazine and hydroxylamine to form the amidrazone and amidoxime respectively of 4-aminofuroxan-3-carboxylic acid. Further, the reaction of the amidoxime with triethyl orthoformate can lead to the closure of both the pyrimidine and the 1,2,4-oxadiazole ring (Andrianov, 1997).

Transformation Pathways

A method was developed to convert 4-(1-methyl-1-nitroethyl-1-ONN-azoxy)-3-cyanofuroxan into 3-(1-methyl-1-nitroethyl-1-ONN-azoxy)-4-aminofuroxan. This research provides insights into the transformation of the amino group of the synthesized compound into various groups, such as N-nitramino-, N-alkyl-N-nitramino-, and azo groups (Parakhin, Gordeev & Luk’yanov, 2018).

Future Directions

4-Amino-3-cyanofuroxan plays a significant role in the synthesis of nitrogen-rich energetic compounds . The synthetic strategies toward nitrogen-rich energetic compounds through the transformations based on cyanofurazan/furoxan structures, including 3-amino-4-cyanofurazan, 4-amino-3-cyano furoxan, 3,4-dicyanofurazan, and 3,4-dicyanofuroxan, are a focus of current research . These strategies are being used to create high energetic substances .

properties

IUPAC Name

4-amino-2-oxido-1,2,5-oxadiazol-2-ium-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H2N4O2/c4-1-2-3(5)6-9-7(2)8/h(H2,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRUWSSMRVGSTKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(#N)C1=[N+](ON=C1N)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H2N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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